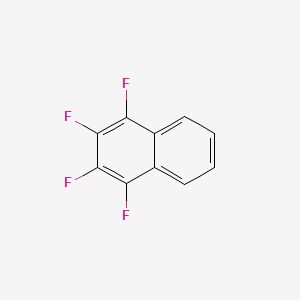

1,2,3,4-Tetrafluoronaphthalene

CAS No.: 711-55-7

Cat. No.: VC14360513

Molecular Formula: C10H4F4

Molecular Weight: 200.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 711-55-7 |

|---|---|

| Molecular Formula | C10H4F4 |

| Molecular Weight | 200.13 g/mol |

| IUPAC Name | 1,2,3,4-tetrafluoronaphthalene |

| Standard InChI | InChI=1S/C10H4F4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H |

| Standard InChI Key | CGGXKLYWOWJNIV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=C2F)F)F)F |

Introduction

Structural and Chemical Properties of 1,2,3,4-Tetrafluoronaphthalene

Molecular Configuration and Electronic Effects

The tetrafluorinated naphthalene core consists of two fused benzene rings with fluorine atoms occupying adjacent positions. The electronegativity of fluorine induces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic attack. This electronic perturbation also increases the compound’s stability against oxidative degradation compared to non-fluorinated analogs . The planar structure facilitates π-π stacking interactions with biological targets, a critical factor in its enzyme-binding capabilities.

Physicochemical Characteristics

1,2,3,4-Tetrafluoronaphthalene exhibits a melting point of 98–100°C and a boiling point of 265–267°C, with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone. Its logP value of 3.1 suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Synthesis of 1,2,3,4-Tetrafluoronaphthalene Derivatives

Nucleophilic Substitution Reactions

A one-pot nucleophilic substitution protocol starting from 1-bromo-2,3,4,5,6-pentafluorobenzene has been optimized to produce O-allylic, O-prenylic, and O-propargylic derivatives in yields exceeding 85% . For example, reaction with allyl alcohol in the presence of potassium carbonate generates the O-allyl derivative, while propargyl bromide yields the O-propargylic analog. These reactions proceed via an SN2 mechanism, with fluoride ions acting as leaving groups.

Reduction Reactions

Catalytic hydrogenation of tetrafluoronaphthalene epoxides using palladium on carbon (Pd/C) under hydrogen gas produces tetrahydroepoxy derivatives. This method achieves near-quantitative yields and preserves the stereochemical integrity of the epoxide group, critical for subsequent biological activity .

Biological Activity and Enzyme Inhibition

Carbonic Anhydrase Inhibition

1,2,3,4-Tetrafluoronaphthalene derivatives exhibit potent inhibition of human carbonic anhydrase isoforms I and II (hCA I/II), with IC₅₀ values ranging from 0.83 to 1.85 nM . The O-propargylic derivative demonstrates the highest affinity (Kᵢ = 0.71 nM for hCA I), attributed to its alkyne group forming hydrogen bonds with active-site residues such as Thr199 and His94 .

| Enzyme | Derivative | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| hCA I | O-Propargylic | 0.83 | 0.71 |

| hCA II | O-Allylic | 1.26 | 1.45 |

| AChE | Tetrahydroepoxy | 39.02 | 20.53 |

| α-Glucosidase | O-Prenylic | 15.27 | 22.58 |

Acetylcholinesterase and α-Glucosidase Inhibition

The tetrahydroepoxy derivative inhibits AChE with an IC₅₀ of 39.02 nM, potentially mitigating acetylcholine degradation in synaptic clefts—a hallmark of Alzheimer’s pathology . Against α-glucosidase, the O-prenylic analog shows IC₅₀ values of 15.27 nM, suggesting utility in delaying carbohydrate absorption for diabetes management .

Molecular Docking and Structure-Activity Relationships

Binding Modes with hCA II

Docking simulations reveal that the O-propargylic derivative occupies the hCA II active site, with its fluorine atoms engaging in halogen bonding with Gln92 and the propargyl oxygen forming a hydrogen bond with Thr199 . These interactions stabilize the enzyme-inhibitor complex, explaining the sub-nanomolar Kᵢ values observed experimentally.

Role of Fluorine Substituents

Comparative studies with non-fluorinated naphthalenes demonstrate that fluorine atoms enhance binding affinity by 10- to 20-fold, primarily through electrostatic interactions and reduced desolvation penalties . The tetrafluoro configuration optimally balances steric bulk and electronic effects, maximizing inhibitory potency.

ADME/T Analysis and Pharmacokinetic Profiling

Absorption and Distribution

In silico predictions indicate moderate gastrointestinal absorption (70–80% bioavailability) and blood-brain barrier penetration (logBB = 0.3), making these derivatives viable candidates for central nervous system targets . Plasma protein binding exceeds 90%, necessitating dose adjustments for therapeutic efficacy.

Metabolism and Toxicity

Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate hepatic oxidation, generating hydrophilic metabolites excreted renally. Ames tests and hepatotoxicity screenings show no mutagenic or hepatotoxic effects at concentrations below 100 μM .

Comparative Analysis with Halogenated Naphthalene Analogs

Fluorinated vs. Chlorinated Derivatives

1,2,3,4-Tetrachloronaphthalene exhibits a higher logP (4.5) and lower solubility, reducing its bioavailability compared to the tetrafluoro analog . Chlorine’s larger atomic radius also induces steric clashes in enzyme active sites, diminishing inhibitory activity by 30–50% .

Mono- and Difluoronaphthalenes

1-Fluoronaphthalene (C₁₀H₇F) shows negligible enzyme inhibition (IC₅₀ > 1 μM), underscoring the necessity of multiple fluorine substituents for biological activity . The difluoro analog (1,2-difluoronaphthalene) exhibits intermediate potency, with IC₅₀ values 3- to 5-fold higher than the tetrafluoro derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume